Enhanced Aqueous Solubility and Hydrophilicity Compared to Parent Azelaic Acid
The compound 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid exhibits significantly enhanced hydrophilicity compared to its parent dicarboxylic acid, azelaic acid. This is evidenced by a substantially lower computed partition coefficient (logP). While azelaic acid has a reported logP value ranging from 1.22 to 1.89 , the target compound has a computed XLogP3 value of 0.8 [1], indicating a clear shift toward greater water solubility. This increased hydrophilicity is a direct consequence of the addition of the 2,3-dihydroxypropyl group, which introduces two additional hydroxyl groups and an ester linkage, thereby increasing the molecule's capacity for hydrogen bonding with water. This differentiation is critical for applications where the poor water solubility of azelaic acid (approximately 2.4 g/L) [2] is a limiting factor.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 0.8 |
| Comparator Or Baseline | Azelaic acid: logP = 1.22-1.89 |
| Quantified Difference | Target compound is 0.42-1.09 log units more hydrophilic |
| Conditions | Computed XLogP3 value for target; literature values for comparator. |
Why This Matters
This difference directly impacts formulation development, especially for aqueous-based systems, where the target compound's improved water compatibility can simplify processing and enhance bioavailability.
- [1] PubChem. 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid. Computed Properties: XLogP3. View Source
- [2] TCI Europe N.V. Azelaic Acid. Degree of solubility in water: 2.4 g/L. View Source
